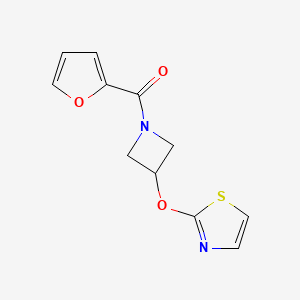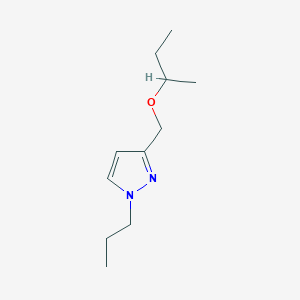![molecular formula C17H17ClN2 B2710455 (E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride CAS No. 201416-35-5](/img/structure/B2710455.png)
(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1,3-dimethyl-2-styryl-1H-benzo[d]imidazol-3-ium chloride” is a type of imidazole derivative . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution .
Synthesis Analysis
Imidazoles can be synthesized using various methods . One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Another method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It has a molar mass of 68.077 g/mol . It has a melting point of 89 to 91 °C and a boiling point of 256 °C .Scientific Research Applications
Medicine and Pharmacology
Imidazole derivatives, such as the compound , have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Agriculture
Imidazole derivatives also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . This makes them valuable in the field of agriculture, where they can be used to protect crops and enhance their growth.
Green Chemistry and Organometallic Catalysis
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This makes them useful in various chemical reactions and processes.
Synthetic Chemistry
Imidazole derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . They are also used in the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .
Industrial Chemistry
In industrial chemistry, imidazole derivatives are used in a variety of everyday applications . They are key components to functional molecules that are used in a variety of everyday applications .
Dyes for Solar Cells and Other Optical Applications
Imidazole derivatives are being deployed in emerging research into dyes for solar cells and other optical applications . They are used in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
Functional Materials
Imidazole derivatives are used in the development of functional materials . They are utilized in a diverse range of applications due to their versatility and utility .
Catalysis
Imidazole derivatives are used in catalysis . They are utilized in the synthesis of imidazoles and are organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .
Mechanism of Action
Safety and Hazards
Future Directions
Imidazoles have been investigated for a broad range of applications including as potential corrosion inhibitors, in stereo-selective polymerization, as liquid crystals, in separation technology, in electrochemistry, in pharmacology, and catalysis . The concept of designing imidazoles as energetic materials has provided a unique architectural platform for developing a new generation of liquid energetic materials .
properties
IUPAC Name |
1,3-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2.ClH/c1-18-15-10-6-7-11-16(15)19(2)17(18)13-12-14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1/b13-12+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFVDHJTUKRCJH-UEIGIMKUSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)


![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)



![[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]methanol](/img/structure/B2710386.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2710387.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile](/img/structure/B2710388.png)
![5-[(E)-1H-indol-3-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2710389.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2710390.png)
![3-(2,5-dimethylbenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710391.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2710394.png)